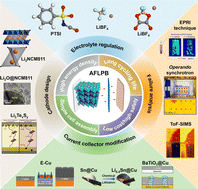Toward practical anode-free lithium pouch batteries
Energy & Environmental Science Pub Date: 2023-11-01 DOI: 10.1039/D3EE01599H
Abstract
Anode-free lithium metal batteries (AFLMBs) display enormous potential as next-generation energy-storage systems owing to their enhanced energy density, reduced cost, and simple assembly process. Thus, the analysis and evaluation of actual anode-free Li pouch batteries (AFLPBs) are indispensable for realizing practical ultrahigh energy density and offering a development guide for commercial applications. However, to date, the design strategies, optimization principles, and future perspectives for AFLPBs have not been summarized in detail. Accordingly, the aim of this review is to provide a systematic overview of high-energy-density AFLPBs, focusing on the research progress in recent years, and predict subsequent development directions. First, the pivotal designment parameters for achieving practical ultrahigh-energy-density AFLPBs are proposed to confine the research boundary discriminating coin-level AFLMB assessment. Subsequently, the failure mechanism and electrochemical performance assessment of AFLPBs are analyzed to disclose the distinctive running and invalidation mechanisms that should be correspondingly solved. Finally, by revealing the challenges and opportunities faced in this field, the perspectives on practical AFLPBs are deduced with insights.


Recommended Literature
- [1] Fast and highly sensitive humidity sensors based on NaNbO3 nanofibers†
- [2] A cobalt phosphide catalyst for the hydrogenation of nitriles†
- [3] Inside front cover
- [4] An acoustofluidic device for efficient mixing over a wide range of flow rates†
- [5] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [6] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [7] Contents list
- [8] Back cover
- [9] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [10] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 131864-71-6
-
CAS no.: 16200-52-5









